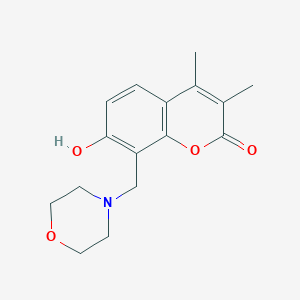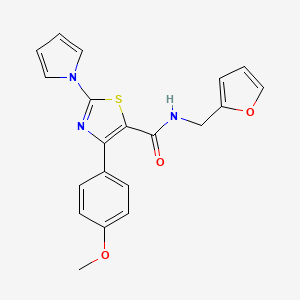![molecular formula C18H18N4O2 B12167743 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B12167743.png)
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a pyridine moiety, which is a six-membered ring containing nitrogen. The combination of these two structures imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps. One common method involves the reaction of 3-methylphthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then reacted with 2-(pyridin-2-yl)ethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. One of the primary targets is PARP, an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival. This mechanism makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Similar structure but with a methyl ester group instead of the pyridine moiety.
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid: Contains a fluorine atom and a benzoic acid group, differing from the pyridine moiety.
Uniqueness
The uniqueness of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide lies in its combination of the phthalazinone core and the pyridine moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-22-18(24)15-8-3-2-7-14(15)16(21-22)12-17(23)20-11-9-13-6-4-5-10-19-13/h2-8,10H,9,11-12H2,1H3,(H,20,23) |
InChI Key |
JEECMEOXKYISCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12167670.png)
![(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167678.png)

![(2Z)-2-[(4-methoxyphenyl)carbonylamino]-N-methyl-3-{5-[3-(trifluoromethyl)phen yl](2-furyl)}prop-2-enamide](/img/structure/B12167683.png)
![3-(furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167692.png)
![4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl) phenyl]-3-pyrrolin-2-one](/img/structure/B12167696.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12167699.png)
![N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide](/img/structure/B12167703.png)

![(4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12167721.png)

![1,3-dibenzyl-4',4',6',8'-tetramethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12167740.png)
![methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12167741.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167744.png)
